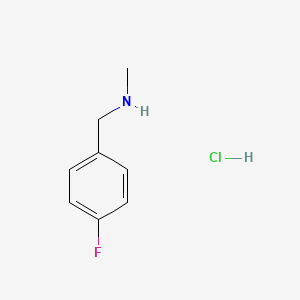

(4-Fluoro-benzyl)-methylamine HCl

説明

(4-Fluoro-benzyl)-methylamine HCl is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. These compounds contain a phenyl group substituted by a methanamine. The presence of a fluorine atom on the benzyl group makes this compound particularly interesting for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-methylamine HCl typically involves the reaction of 4-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

(4-Fluoro-benzyl)-methylamine HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: 4-Fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: 4-Fluorobenzylamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

科学的研究の応用

Chemistry

Building Block in Organic Synthesis:

(4-Fluoro-benzyl)-methylamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure facilitates various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds:

| Compound | Unique Features |

|---|---|

| 4-Fluorobenzylamine | Lacks the methylamine group |

| 4-Fluorobenzyl chloride | Reactive halide used in nucleophilic substitutions |

| 4-Fluorobenzaldehyde | Aldehyde group allows for further functionalization |

| 4-Fluorobenzoic acid | Carboxylic acid group used in coupling reactions |

Biology

Biochemical Probes:

This compound is utilized as a probe in biochemical assays to study enzyme interactions. The presence of the fluorine atom enhances its binding affinity to biological targets, leading to more potent biological effects. For example, it can be used to investigate the mechanisms of action of specific enzymes involved in metabolic pathways.

Case Study: Enzyme Interaction Studies

In a study examining the interaction between (4-Fluoro-benzyl)-methylamine hydrochloride and various enzymes, researchers found that the compound selectively inhibited certain enzymes involved in neurotransmitter metabolism. This inhibition was attributed to its ability to mimic substrate structures, thereby interfering with enzyme activity.

Industrial Applications

Production of Specialty Chemicals:

The compound is also employed in manufacturing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications where specific chemical properties are required.

作用機序

The mechanism of action of (4-Fluoro-benzyl)-methylamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Similar Compounds

- 4-Fluorobenzylamine

- 4-Fluorobenzyl chloride

- 4-Fluorobenzaldehyde

- 4-Fluorobenzoic acid

Uniqueness

(4-Fluoro-benzyl)-methylamine HCl is unique due to the presence of both a fluorine atom and a methylamine group on the benzyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom increases the compound’s stability and lipophilicity, while the methylamine group enhances its reactivity and binding affinity to biological targets.

生物活性

(4-Fluoro-benzyl)-methylamine hydrochloride (CAS 459-20-1) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a fluorobenzyl group, contribute to its interaction with biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of (4-Fluoro-benzyl)-methylamine HCl is CHClFN, with a molecular weight of 175.63 g/mol. The compound features a benzyl moiety substituted with a fluorine atom at the para position, which influences its biological activity and binding affinity to various receptors and enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding properties, while the methylamine component allows for hydrogen bonding interactions. This compound is believed to act as an inhibitor or modulator of certain biological pathways, influencing cellular functions and biochemical processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been studied for its potential as an inhibitor of Agaricus bisporus tyrosinase, with some derivatives showing IC values as low as 0.18 μM, indicating potent activity compared to traditional inhibitors like kojic acid .

Receptor Binding

The compound's structural characteristics enable it to bind effectively to certain receptors, which can lead to modulation of neurotransmitter systems. This property is particularly relevant in the context of developing treatments for neurological disorders.

Study on Antileishmanial Activity

In a study focusing on antileishmanial activity, derivatives of compounds similar to this compound were evaluated for their efficacy against Trypanosoma cruzi. One compound demonstrated promising results with a pEC of 6.9 against the T. cruzi proteasome, suggesting potential therapeutic applications in treating Chagas disease .

Toxicological Assessment

Another investigation highlighted the toxicological aspects of related compounds when administered in vivo. For example, certain derivatives exhibited toxicity at doses intended for therapeutic use, prompting further research into their safety profiles and metabolic stability .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, a comparison with similar compounds was conducted:

| Compound Name | Structure | Key Activity | IC Value |

|---|---|---|---|

| (4-Fluoro-benzyl)-piperazine | Structure | Tyrosinase Inhibition | 0.18 μM |

| C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine | Structure | Receptor Modulation | N/A |

| Cyclopropanoyl-1-benzyl-4'-fluoro-4-anilinopiperidine | Structure | Analgesic Activity | N/A |

This table illustrates the variations in biological activities among related compounds, highlighting how structural differences can significantly impact their efficacy and application.

特性

IUPAC Name |

1-(4-fluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVGVSDDHGBOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506984 | |

| Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-20-1 | |

| Record name | Benzenemethanamine, 4-fluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。